molecular formula C8H10BClO4 B14023426 (3-Chloro-2,5-dimethoxyphenyl)boronic acid

(3-Chloro-2,5-dimethoxyphenyl)boronic acid

Cat. No.: B14023426
M. Wt: 216.43 g/mol
InChI Key: TYTWUYWHOQPCRJ-UHFFFAOYSA-N
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Description

(3-Chloro-2,5-dimethoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BClO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and methoxy groups. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2,5-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-2,5-dimethoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, recycling solvents, and implementing continuous flow processes to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2,5-dimethoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or aryl-vinyl compounds. It can also participate in other reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds, while oxidation reactions can yield phenols or quinones .

Mechanism of Action

The mechanism of action of (3-Chloro-2,5-dimethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-2,5-dimethoxyphenyl)boronic acid is unique due to the presence of both chlorine and methoxy groups on the phenyl ring. These substituents enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C8H10BClO4

Molecular Weight

216.43 g/mol

IUPAC Name

(3-chloro-2,5-dimethoxyphenyl)boronic acid

InChI

InChI=1S/C8H10BClO4/c1-13-5-3-6(9(11)12)8(14-2)7(10)4-5/h3-4,11-12H,1-2H3

InChI Key

TYTWUYWHOQPCRJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OC)Cl)OC)(O)O

Origin of Product

United States

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